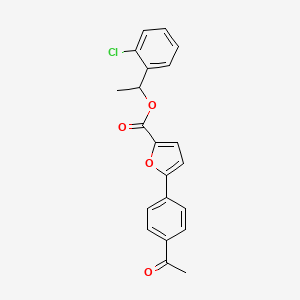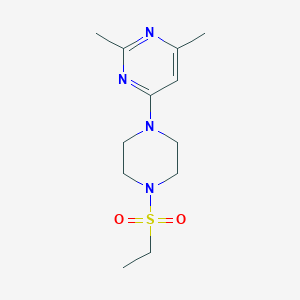
3-(1,3-Benzothiazol-2-ylsulfanylmethyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-Benzothiazol-2-ylsulfanylmethyl)benzonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BZM, and it has a molecular formula of C15H10N2S2.
Mécanisme D'action
The mechanism of action of 3-(1,3-Benzothiazol-2-ylsulfanylmethyl)benzonitrile is not fully understood, but studies have suggested that it may act through various pathways depending on the application. In anticancer studies, BZM has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway. In antifungal studies, BZM has been shown to inhibit fungal growth by disrupting the cell membrane and cell wall.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(1,3-Benzothiazol-2-ylsulfanylmethyl)benzonitrile have been studied in various in vitro and in vivo models. In anticancer studies, BZM has been shown to inhibit the growth of cancer cells without significant toxicity to normal cells. In antifungal studies, BZM has been shown to have low toxicity and high efficacy against various fungal species.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(1,3-Benzothiazol-2-ylsulfanylmethyl)benzonitrile in lab experiments is its high selectivity and sensitivity towards certain metal ions and fungal species. This makes it a promising candidate for use in various analytical and environmental monitoring applications. However, one of the limitations of using BZM is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of 3-(1,3-Benzothiazol-2-ylsulfanylmethyl)benzonitrile. In medicinal chemistry, further studies are needed to fully understand the mechanism of action of BZM in cancer cells and to optimize its anticancer properties. In antifungal studies, further research is needed to evaluate the efficacy of BZM against a wider range of fungal species. Additionally, further studies are needed to explore the potential use of BZM as a fluorescent probe for the detection of other metal ions and in other analytical applications.
Méthodes De Synthèse
The synthesis of 3-(1,3-Benzothiazol-2-ylsulfanylmethyl)benzonitrile involves the reaction of 2-aminothiophenol with 2-chlorobenzonitrile in the presence of a base such as potassium carbonate. This reaction leads to the formation of the intermediate compound 2-(benzonitrilethio)aniline, which is then reacted with 2-bromobenzaldehyde in the presence of a base to yield the final product, 3-(1,3-Benzothiazol-2-ylsulfanylmethyl)benzonitrile.
Applications De Recherche Scientifique
3-(1,3-Benzothiazol-2-ylsulfanylmethyl)benzonitrile has been studied extensively for its potential applications in various scientific fields. In medicinal chemistry, this compound has been investigated for its anticancer properties. Studies have shown that BZM can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. BZM has also been studied for its potential use as an antifungal agent, with promising results in inhibiting the growth of various fungal species.
In addition to its medicinal properties, BZM has also been studied for its potential use as a fluorescent probe for the detection of various metal ions. This compound has shown high selectivity and sensitivity towards certain metal ions, making it a promising candidate for use in environmental monitoring and analytical chemistry.
Propriétés
IUPAC Name |
3-(1,3-benzothiazol-2-ylsulfanylmethyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2S2/c16-9-11-4-3-5-12(8-11)10-18-15-17-13-6-1-2-7-14(13)19-15/h1-8H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWNRRVILUVLCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC3=CC(=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Benzothiazol-2-ylsulfanylmethyl)benzonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-[(2,4-difluorophenyl)sulfamoyl]phenyl]-4-fluoro-3,5-dimethylbenzenesulfonamide](/img/structure/B7543224.png)

![N-[2-(2,4-dichlorophenyl)ethyl]-1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonamide](/img/structure/B7543240.png)




![N-[(1-methylsulfonylpiperidin-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B7543275.png)
![N-cyclopropyl-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide](/img/structure/B7543281.png)
![Phenyl-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone](/img/structure/B7543288.png)
![2-chloro-N~1~-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide](/img/structure/B7543306.png)
![2-ethyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazole-3-carboxamide](/img/structure/B7543308.png)